Lipophilicity Gain from 6,6-Dimethyl Substitution
The target compound exhibits a computed XLogP3 of 0.9, compared with 0.3 for the unsubstituted tetrahydropyran-2-methanol (CAS 100-72-1), representing a 0.6 log unit increase that corresponds to an approximately 4-fold higher predicted octanol-water partition coefficient [1][2]. The regioisomer (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanol (CAS 50675-23-5) displays an intermediate LogP of 0.52, indicating that moving the gem-dimethyl group from C2 to C6 shifts lipophilicity upward by ~0.38 log units . This lipophilicity rank order (C6-gem-dimethyl > C2-gem-dimethyl > unsubstituted) is relevant for medicinal chemistry programs where logD modulation impacts membrane permeability and metabolic stability [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | THP-2-methanol (CAS 100-72-1): XLogP ~0.3; (2,2-Dimethyl-THP-4-yl)methanol (CAS 50675-23-5): LogP = 0.52 |
| Quantified Difference | ΔXLogP = +0.6 vs unsubstituted (~4-fold increase in P); ΔLogP = +0.38 vs C2-gem-dimethyl regioisomer |
| Conditions | Computed values: XLogP3 algorithm (PubChem 3.0) for target and THP-2-methanol; vendor-reported LogP for CAS 50675-23-5 |
Why This Matters
A 0.6 log unit increase in predicted lipophilicity can translate to measurably different membrane permeability, plasma protein binding, and metabolic clearance in lead optimization campaigns, making the target compound a distinct tool for SAR exploration where elevated logD is desired.
- [1] PubChem Compound Summary CID 57000651, (6,6-Dimethyloxan-2-yl)methanol – Computed Properties: XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/57000651 (accessed 2026-04-25). View Source
- [2] Plantaedb.com. Tetrahydropyran-2-methanol – XlogP 0.30. https://plantaedb.com (accessed 2026-04-25). View Source
- [3] Enamine Ltd. (2023). LinkedIn post: Introductions of a hydroxyl group to the 4-position of the tetrahydropyran… hydroxylated analog more metabolically stable in HLM while preserving potent CB2 binding. https://www.linkedin.com (accessed 2026-04-25). View Source
